(2-Tert-butyl-5-aminophenyl)methanol

Description

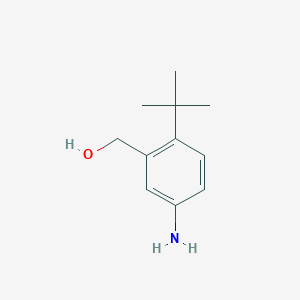

(2-Tert-butyl-5-aminophenyl)methanol is a substituted aromatic compound featuring a tert-butyl group at the 2-position, an amino group at the 5-position, and a hydroxymethyl (-CH2OH) group attached to the benzene ring. For instance, 5-amino-2-tert-butylphenol (CAS 873055-35-7, C10H15NO) shares the tert-butyl and amino substituents but lacks the hydroxymethyl group . The tert-butyl group likely provides steric hindrance, influencing reactivity and stability. Applications may span pharmaceuticals, agrochemicals, or polymer additives, though specific uses require further research.

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

(5-amino-2-tert-butylphenyl)methanol |

InChI |

InChI=1S/C11H17NO/c1-11(2,3)10-5-4-9(12)6-8(10)7-13/h4-6,13H,7,12H2,1-3H3 |

InChI Key |

HMNDYSBEYZFFBT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)N)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Amino-2-tert-butylphenol (CAS 873055-35-7)

- Molecular Formula: C10H15NO

- Molecular Weight : 165.23 g/mol

- Key Features: Aromatic phenol with tert-butyl and amino groups. Lacks the hydroxymethyl group, reducing polarity compared to the target compound. Likely used as an intermediate in organic synthesis or stabilizers .

(2-Tert-butylpyrimidin-5-yl)methanol (CAS 126230-74-8)

- Molecular Formula : C9H14N2O

- Molecular Weight : 166.22 g/mol

- Key Features : Pyrimidine ring with tert-butyl and hydroxymethyl groups. The heterocyclic structure enhances electron-deficient character, favoring nucleophilic substitution reactions. Applications may include pharmaceutical precursors or ligands in catalysis .

(5-Tert-butyloxolan-2-yl)methanol (CAS 5702-48-7)

- Molecular Formula : C9H18O2

- Molecular Weight : 158.24 g/mol

- Key Features: Oxolane (tetrahydrofuran derivative) with tert-butyl and hydroxymethyl groups. The oxygen-rich ring increases polarity and solubility in organic solvents. Potential uses in polymer plasticizers or chiral auxiliaries .

2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)

- Molecular Formula : C25H36O2

- Molecular Weight : 368.56 g/mol

- Key Features: Bisphenol with tert-butyl and ethyl substituents. The methylene bridge and bulky groups enhance thermal stability, making it suitable as an antioxidant in lubricants or plastics .

Comparative Data Table

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| (2-Tert-butyl-5-aminophenyl)methanol* | Not available | C11H17NO2 (inferred) | ~195.26 (calculated) | Amino, tert-butyl, hydroxymethyl |

| 5-Amino-2-tert-butylphenol | 873055-35-7 | C10H15NO | 165.23 | Amino, tert-butyl, phenol |

| (2-Tert-butylpyrimidin-5-yl)methanol | 126230-74-8 | C9H14N2O | 166.22 | Pyrimidine, tert-butyl, hydroxymethyl |

| (5-Tert-butyloxolan-2-yl)methanol | 5702-48-7 | C9H18O2 | 158.24 | Oxolane, tert-butyl, hydroxymethyl |

| 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | Not available | C25H36O2 | 368.56 | Bisphenol, tert-butyl, ethyl |

*Inferred structure based on analogs.

Key Research Findings

- Steric Effects : The tert-butyl group in all compounds provides steric hindrance, reducing undesired side reactions and enhancing thermal stability .

- Polarity and Solubility: Hydroxymethyl-containing analogs (e.g., pyrimidine and oxolane derivatives) exhibit higher polarity than phenol-based compounds, improving solubility in polar aprotic solvents .

- Applications: Pharmaceuticals: Pyrimidine derivatives are common in drug design due to their bioisosteric properties . Antioxidants: Bisphenol derivatives with tert-butyl groups are widely used as industrial antioxidants . Chiral Synthesis: Oxolane derivatives may serve as chiral building blocks in asymmetric synthesis .

Limitations and Contradictions

- Data Gaps: Direct data on this compound are absent; comparisons rely on structural analogs.

- Contradictions : The tert-butyl group’s steric effects may hinder reactivity in some contexts (e.g., electrophilic substitution) but enhance stability in others (e.g., oxidative environments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.